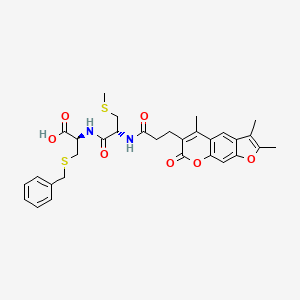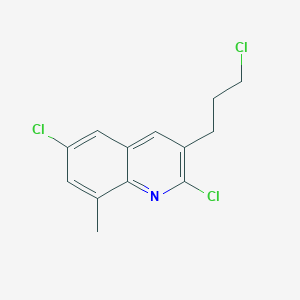![molecular formula C35H45N3O4 B12629521 (4s)-4-[(1r)-1-Hydroxy-2-({1-[3-(1-Methylethyl)phenyl]cyclopropyl}amino)ethyl]-19-(Methoxymethyl)-11-Oxa-3,16-Diazatricyclo[15.3.1.1~6,10~]docosa-1(21),6(22),7,9,17,19-Hexaen-2-One CAS No. 943924-04-7](/img/structure/B12629521.png)
(4s)-4-[(1r)-1-Hydroxy-2-({1-[3-(1-Methylethyl)phenyl]cyclopropyl}amino)ethyl]-19-(Methoxymethyl)-11-Oxa-3,16-Diazatricyclo[15.3.1.1~6,10~]docosa-1(21),6(22),7,9,17,19-Hexaen-2-One
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NB 216 is a macrocyclic peptidic BACE-1 inhibitor. BACE-1, or beta-secretase 1, is an enzyme involved in the production of beta-amyloid peptides, which are implicated in the development of Alzheimer’s disease. By inhibiting BACE-1, NB 216 has potential therapeutic applications in the treatment of Alzheimer’s disease.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
NB 216 is synthesized through a series of peptide coupling reactions. The synthesis involves the formation of a macrocyclic structure, which is achieved by cyclizing a linear peptide precursor. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF). The cyclization step is often carried out under dilute conditions to favor intramolecular cyclization over intermolecular polymerization.
Industrial Production Methods
Industrial production of NB 216 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Techniques such as high-performance liquid chromatography (HPLC) are used for purification, and the final product is characterized using methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Analyse Des Réactions Chimiques
Types of Reactions
NB 216 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Applications De Recherche Scientifique
NB 216 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of BACE-1 and its effects on beta-amyloid production.
Biology: Investigated for its potential to modulate biological pathways involved in Alzheimer’s disease.
Medicine: Explored as a therapeutic agent for the treatment of Alzheimer’s disease.
Industry: Utilized in the development of diagnostic assays and screening platforms for BACE-1 inhibitors.
Mécanisme D'action
NB 216 exerts its effects by binding to the active site of BACE-1, thereby inhibiting its enzymatic activity. This inhibition prevents the cleavage of amyloid precursor protein (APP) into beta-amyloid peptides, which are associated with the formation of amyloid plaques in the brain. By reducing the production of beta-amyloid, NB 216 has the potential to slow the progression of Alzheimer’s disease.
Comparaison Avec Des Composés Similaires
NB 216 is unique among BACE-1 inhibitors due to its macrocyclic structure, which provides enhanced stability and specificity. Similar compounds include:
NB 360: Another BACE-1 inhibitor with a different structural framework.
LY2886721: A small-molecule BACE-1 inhibitor with a distinct mechanism of action.
Verubecestat: A BACE-1 inhibitor that has been investigated in clinical trials for Alzheimer’s disease.
NB 216 stands out due to its macrocyclic nature, which offers advantages in terms of binding affinity and selectivity for BACE-1.
Propriétés
Numéro CAS |
943924-04-7 |
|---|---|
Formule moléculaire |
C35H45N3O4 |
Poids moléculaire |
571.7 g/mol |
Nom IUPAC |
(4S)-4-[(1R)-1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-(methoxymethyl)-11-oxa-3,16-diazatricyclo[15.3.1.16,10]docosa-1(21),6(22),7,9,17,19-hexaen-2-one |
InChI |
InChI=1S/C35H45N3O4/c1-24(2)27-9-7-10-29(20-27)35(12-13-35)37-22-33(39)32-19-25-8-6-11-31(18-25)42-15-5-4-14-36-30-17-26(23-41-3)16-28(21-30)34(40)38-32/h6-11,16-18,20-21,24,32-33,36-37,39H,4-5,12-15,19,22-23H2,1-3H3,(H,38,40)/t32-,33+/m0/s1 |
Clé InChI |
GCZHKZTYTMTFGU-JHOUSYSJSA-N |
SMILES isomérique |
CC(C)C1=CC(=CC=C1)C2(CC2)NC[C@H]([C@@H]3CC4=CC(=CC=C4)OCCCCNC5=CC(=CC(=C5)C(=O)N3)COC)O |
SMILES canonique |
CC(C)C1=CC(=CC=C1)C2(CC2)NCC(C3CC4=CC(=CC=C4)OCCCCNC5=CC(=CC(=C5)C(=O)N3)COC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


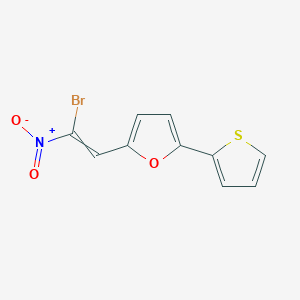
![(3aS,4R,9aS,9bR)-2-(2-methyl-4-nitrophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12629454.png)

![N-[2-(3-methoxyphenyl)-3-phenylpropyl]acetamide](/img/structure/B12629472.png)
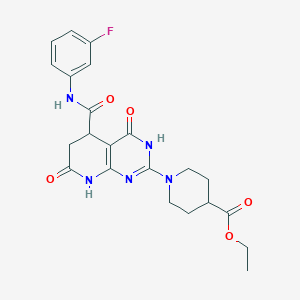
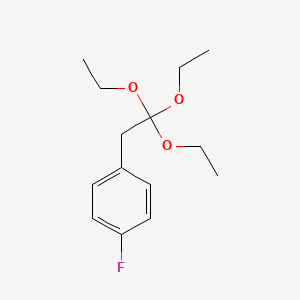
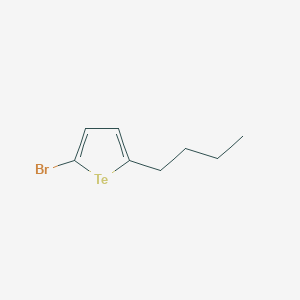

![3,5-Dichloro-n-[(4-fluoro-1-nonylpiperidin-4-yl)methyl]benzamide](/img/structure/B12629493.png)
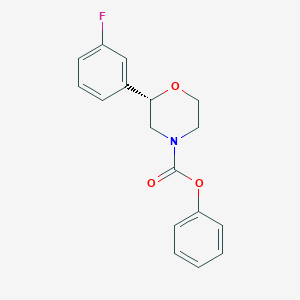
![1H-Pyrazole, 3-hexyl-5-[[[tris(1-methylethyl)silyl]oxy]methyl]-](/img/structure/B12629508.png)
![3-(4-fluorophenyl)-2-methyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B12629509.png)
